6-Desamino 6-Chloro Etravirine

Vue d'ensemble

Description

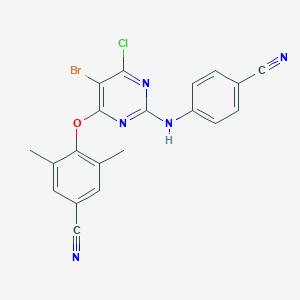

6-Desamino 6-Chloro Etravirine is a chemical compound with the molecular formula C20H13BrClN5O and a molecular weight of 454.71 g/mol . It is an intermediate in the production of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

6-Desamino 6-Chloro Etravirine is a derivative of Etravirine, which is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . The primary target of this compound is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

This compound exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This inhibition prevents the replication of the virus, thereby reducing the viral load in the body.

Biochemical Pathways

The compound’s action primarily affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, a crucial step in the viral replication process . This disruption in the replication pathway leads to a decrease in the production of new virus particles.

Pharmacokinetics

Etravirine, the parent compound of this compound, has a pharmacokinetic profile that supports twice-daily dosing . It exhibits the potential for bi-directional drug-drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of the reverse transcriptase enzyme, which leads to a decrease in the production of new virus particles . At the cellular level, this results in a reduction of the viral load within the infected cells and overall in the body.

Méthodes De Préparation

The synthesis of 6-Desamino 6-Chloro Etravirine involves several steps, starting from 4-hydroxy-3,5-dimethyl-benzenecarbonitrile and benzonitrile, 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino] . The synthetic routes can be divided into two main methods:

Method 1: Utilizes halogenated pyridines as starting materials.

Method 2: Uses 4-guanidinobenzonitrile as the starting material or intermediate.

Industrial production methods often employ microwave-promoted amination to enhance efficiency, reducing reaction times from 12 hours to 15 minutes and improving overall yields .

Analyse Des Réactions Chimiques

6-Desamino 6-Chloro Etravirine undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include halogenated pyridines and guanidinobenzonitrile.

Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.

Major Products: The primary product is Etravirine, formed through a series of substitution and amination reactions.

Comparaison Avec Des Composés Similaires

6-Desamino 6-Chloro Etravirine is unique due to its specific structure and function as an intermediate in the synthesis of Etravirine. Similar compounds include:

Etravirine: The final product in the synthesis pathway, used as an antiviral drug.

Other Non-Nucleoside Reverse Transcriptase Inhibitors: Such as Efavirenz and Nevirapine, which also target the reverse transcriptase enzyme but differ in their chemical structure and resistance profiles.

Propriétés

IUPAC Name |

4-[5-bromo-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHQRYHASBLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471895 | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269055-76-7 | |

| Record name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)